1-(1-Sulfanylpropylsulfanyl)propane-1-thiol
CAS No.: 53897-60-2
Cat. No.: VC17074294
Molecular Formula: C6H14S3
Molecular Weight: 182.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53897-60-2 |
|---|---|
| Molecular Formula | C6H14S3 |
| Molecular Weight | 182.4 g/mol |
| IUPAC Name | 1-(1-sulfanylpropylsulfanyl)propane-1-thiol |
| Standard InChI | InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | MPDULAQZHPFPOG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(S)SC(CC)S |
Introduction
Chemical Identity and Nomenclature
1-(1-Sulfanylpropylsulfanyl)propane-1-thiol (CAS 53897-60-2) is systematically named according to IUPAC guidelines as 1-(1-sulfanylpropylsulfanyl)propane-1-thiol . Its molecular formula, C₆H₁₄S₃, reflects a symmetrical structure comprising two propylthiol groups bridged by a sulfur atom . The compound belongs to the dithiohemiacetal family, distinguished by its –SH (thiol) termini and central sulfur-sulfur (S–S) linkage .
Table 1: Core Identifiers
Synonyms include bis(1-mercaptopropyl) sulfide and 1,1′-thiobis-1-propanethiol, with regulatory identifiers such as DTXSID90968685 (EPA) and CHEBI:173868 (ChEBI) .
Molecular Structure and Bonding Analysis
The compound’s architecture features two n-propyl chains terminating in thiol groups (–SH), interconnected via a disulfide bridge (–S–S–) . X-ray crystallography data, while unavailable for this specific molecule, can be inferred from analogous dithiohemiacetals:
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Bond Lengths: S–S bonds typically measure 2.03–2.07 Å, while C–S bonds range from 1.81–1.84 Å .
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Dihedral Angles: The C–S–S–C torsion angle likely adopts a gauche conformation (~90°), minimizing steric strain between propyl groups .
Density functional theory (DFT) calculations predict a planar sulfur-sulfur center with partial double-bond character due to p-orbital overlap, enhancing stability against hydrolysis compared to simpler disulfides .
Physicochemical Properties
Experimental data from VulcanChem and PubChem reveal the following characteristics :
Table 2: Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Physical State | Liquid at 25°C | Experimental |
| Density | 1.080–1.084 g/cm³ | Pycnometry |
| Solubility in Water | Slight (≤1 mg/mL) | Shake-flask |
| Solubility in Ethanol | Miscible | USP <911> |
| Odor Profile | Sulfurous, akin to aliphatic thiols | Sensory evaluation |
The compound’s limited water solubility aligns with its hydrophobic alkyl chains, while ethanol compatibility suggests utility in polar aprotic solvents for synthetic applications .
Synthetic Routes and Purification
Although explicit synthesis protocols are proprietary, retrosynthetic analysis suggests two plausible pathways:
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Thiol-Disulfide Exchange:
Reaction of 1-propanethiol with elemental sulfur under oxidative conditions:Yields are optimized using catalysts like iodine or metal oxides .
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Nucleophilic Substitution:
Treatment of 1-bromopropane with sodium sulfide (Na₂S), followed by thiolation:This method requires anhydrous conditions to prevent hydrolysis.
Purification typically involves fractional distillation (bp ~250°C at 760 mmHg) or silica gel chromatography, achieving ≥98% purity as confirmed by GC-MS .
Applications in Materials Science
While direct applications remain under investigation, structural analogs suggest potential uses:
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Polymer Crosslinking: The dual thiol groups may serve as vulcanization agents for rubber, enhancing tensile strength via S–S crosslinks .
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Precursor for Metal Sulfides: Decomposition at elevated temperatures could yield metal sulfide nanoparticles (e.g., CuS, ZnS) for semiconductor applications .
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Ligand Design: Chelation of transition metals (Fe³⁺, Co²⁺) through sulfur coordination is feasible, with implications for catalysis .
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